molecular formula C11H14N2O4 B13223294 Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13223294
M. Wt: 238.24 g/mol
InChI Key: UOAASEOHAABMTE-UHFFFAOYSA-N
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Description

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 1864074-78-1) is a chemical compound featuring a pyridin-2(1H)-one core linked to an azetidine ring, with a molecular formula of C11H14N2O4 and a molecular weight of 238.24 g/mol [ 1 ]. Its hydrochloride salt form (CAS 1864074-79-2) is also available for research purposes [ 2 ]. The compound's core structure is based on the dihydropyridine scaffold, which is recognized as a privileged structure in drug discovery [ 8 ]. Pyridine and dihydropyridine rings are found in a significant percentage of FDA-approved drugs and are known to profoundly impact pharmacological activity by improving metabolic stability, cellular permeability, and biochemical potency [ 8 ]. This specific molecule is featured in patent literature concerning mutant-isocitrate dehydrogenase (IDH) inhibitors for the treatment of cancer, highlighting its value in oncology research [ 3 ]. Furthermore, heterocyclic compounds with similar structural motifs are being investigated for their use in preventing or treating bacterial infections, often in combination with beta-lactam antibiotics, indicating potential applications in infectious disease research [ 5 ]. For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O4/c1-13-6-8(11(15)16-2)9(3-10(13)14)17-7-4-12-5-7/h3,6-7,12H,4-5H2,1-2H3

InChI Key

UOAASEOHAABMTE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=CC1=O)OC2CNC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation of the Pyridine Core

The 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid or its methyl ester is the key starting material. It can be synthesized or obtained commercially. One documented method involves methylation of 6-hydroxy-nicotinic acid using sodium hydride and iodomethane in methanol at elevated temperatures (~62 °C), yielding a mixture of methylated products including methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Step Reagents/Conditions Yield/Notes
Methylation of 6-hydroxy-nicotinic acid Sodium hydride (60%), iodomethane, methanol, 62 °C, overnight Mixture of methyl esters obtained; used directly in subsequent steps

Activation of the Pyridine Core for Ether Formation

To introduce the azetidin-3-yloxy substituent at the 4-position, the pyridine core must be activated. Common approaches include:

  • Conversion of the carboxylic acid to acid chloride using oxalyl chloride in dichloromethane with catalytic N,N-dimethylformamide at room temperature for 1.5 hours.
  • Subsequent palladium-catalyzed coupling reactions or nucleophilic substitution on activated intermediates.
Step Reagents/Conditions Yield/Notes
Acid chloride formation Oxalyl chloride, CH2Cl2, catalytic DMF, room temperature, 1.5 h Crude acid chloride used immediately

Coupling with Azetidin-3-ol Derivatives

The key step is the formation of the ether bond between the 4-position of the pyridine ring and the azetidin-3-ol. This can be achieved by nucleophilic substitution of a suitable leaving group (e.g., halide or mesylate) on the pyridine intermediate with azetidin-3-ol or its protected derivatives under basic conditions.

Though direct literature on this exact coupling for the compound is sparse, analogous methods for pyridine-ether formation involve:

  • Using azetidin-3-ol as a nucleophile.
  • Base catalysis (e.g., potassium carbonate or sodium hydride).
  • Solvents such as dimethylformamide or tetrahydrofuran.
  • Mild heating or room temperature stirring to promote substitution.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the azetidine or pyridine rings .

Scientific Research Applications

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Variations and Key Features

The target compound belongs to a class of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 4) Substituent (Position 1) Physical State Melting Point (°C) Key Features References
Target Compound (hydrochloride salt) Azetidin-3-yloxy Methyl Solid (HCl salt) Not reported High solubility (salt form), strained azetidine ring
Methyl 4-(1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)benzoate Benzoyl group Methyl Yellow solid 171.3–173.0 Extended aromatic system, lower solubility
Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 4-Fluorophenyl Methyl Not reported Not reported Electron-withdrawing fluorine enhances stability
Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Ethoxycarbonyl Methyl Not reported Not reported Increased lipophilicity (ethyl ester)
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Carboxylic acid Methyl Solid Not reported Higher aqueous solubility (acid form)
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Difluoromethyl Methyl Not reported Not reported Fluorine-induced metabolic stability

Biological Activity

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (commonly referred to as MAOM) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with MAOM, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

MAOM has a molecular formula of C11H14N2O4C_{11}H_{14}N_{2}O_{4} and a molecular weight of approximately 238.24 g/mol. The compound features a pyridine ring and an azetidine moiety, which may confer distinct biological properties compared to other similar compounds. The presence of both these structural elements is significant for its pharmacological potential.

Synthesis of MAOM

The synthesis of MAOM typically involves several chemical reactions that require careful optimization to enhance yield and purity. The general synthetic route includes:

  • Formation of the pyridine ring through cyclization reactions.
  • Attachment of the azetidine group via nucleophilic substitution or coupling reactions.
  • Esterification to form the final carboxylate structure.

Each step must be optimized for reaction conditions such as temperature, solvent choice, and reaction time to maximize the yield.

Antitumor Activity

Preliminary studies indicate that MAOM exhibits significant antitumor activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including prostate (LNCaP), breast (MDA-MB-231), and colon cancer (HT29) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the specific pathways involved.

Cell Line IC50 (µM) Mechanism
LNCaP15Apoptosis induction
MDA-MB-23120Cell cycle arrest
HT2918Inhibition of proliferation

Anti-inflammatory Effects

MAOM has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophage cell lines stimulated with LPS (lipopolysaccharide). This suggests potential applications in treating inflammatory diseases.

Interaction Studies

Interaction studies are crucial for understanding how MAOM interacts with biological targets. These studies typically involve:

  • Binding affinity assessments using techniques like surface plasmon resonance (SPR).
  • Molecular docking simulations to predict binding sites and affinities on target proteins.

Such studies help establish safety profiles and therapeutic windows for potential clinical applications.

Case Studies

  • Anticancer Efficacy : A study involving MAOM demonstrated its efficacy against multiple human tumor cell lines, supporting its role as a potential anticancer agent. The study highlighted that structural modifications could enhance its potency further.
  • Inflammation Model : In a model of acute inflammation, MAOM was shown to reduce edema significantly compared to control groups, indicating its potential utility in managing inflammatory responses.

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